Anthranol

Descripción general

Descripción

Anthranol, also known as 3-hydroxy-2-methyl-4-pyrone, is a naturally occurring organic compound that is widely used in the scientific community for a variety of applications. It is a white crystalline solid with a molecular formula of C6H6O3 and a molecular weight of 126.1 g/mol. This compound is a cyclic ketone and is a derivative of the monosaccharide fructose. It is also known as a “reducing sugar” due to its ability to reduce metal ions such as copper and silver. This compound is found in many fruits, vegetables, and grains, and is used in the food industry as a flavoring agent, preservative, and sweetener.

Aplicaciones Científicas De Investigación

Anticancer Properties

Anthranol, a component of anthracyclines, exhibits significant efficacy in combating a range of cancers, including carcinomas, sarcomas, and hematological cancers. Anthracyclines like doxorubicin (DOX) operate through mechanisms such as topoisomerase II inhibition and the production of hydroxyl free radicals, which contribute to their antitumor effects as well as toxicity to healthy tissues, especially myocardial tissue (Carvalho et al., 2009).

Mechanism of Cardiotoxicity

Anthracyclines are potent anti-neoplastic drugs but their use is limited due to cumulative dose-related cardiotoxic adverse effects, which can be progressive and irreversible. This cardiotoxicity is associated with a deterioration of cardiac function that continues for years after treatment cessation, affecting as many as 65% of survivors of childhood leukemia (Elliott, 2006).

Anthracyclines and Hair Growth

Anthralin, a topical anti-psoriatic drug, shows promise in treating alopecia areata (AA). A study demonstrated that anthralin could effectively promote hair regrowth in mice affected by an AA-like disease. This suggests potential for anthralin in human applications for hair loss disorders (Tang et al., 2004).

Interaction with Iron Metabolism

Doxorubicin, an anthracycline, interacts with cellular iron metabolism, a factor in its cardiotoxicity. This interaction includes the direct binding of iron and perturbation of iron metabolism, affecting iron regulatory proteins and the mobilization of iron from ferritin. Understanding these molecular interactions is crucial for developing cardioprotective strategies (Xu et al., 2005).

Role in Chemotherapy-Induced Cardiotoxicity

Anthracycline-based chemotherapeutics, while effective against malignancies, pose significant cardiotoxic side effects. Prevention strategies involve limiting free-radical production and subsequent cardiac myocyte damage. Dexrazoxane is a widely studied cardioprotective medication in this context (Shaikh & Shih, 2012).

Molecular Mechanisms and Prevention of Adriamycin Toxicity

Anthracyclines, including doxorubicin (adriamycin), have toxicity associated with DNA damage, free radicals, and other parameters. Natural antioxidants such as vitamins E, C, coenzyme Q, carotenoids, and others have been studied for their roles in preventing doxorubicin-induced toxicity, offering insights into molecular mechanisms and potential chemopreventive therapies (Granados-Principal et al., 2010).

Mecanismo De Acción

Target of Action

Anthracen-9-ol, also known as Anthranol, is a derivative of anthracene Anthracene derivatives have been shown to interact with dna molecules and enzymes such as catalase .

Mode of Action

Anthracen-9-ol interacts with its targets through various mechanisms. For instance, it has been shown to bind to the DNA molecule by groove binding mode . In the case of catalase, anthracen-9-ol interacts with His74 by “arene-arene” force, and the dominant binding site between anthracen-9-ol and catalase is close to the active site of catalase .

Biochemical Pathways

Anthracene, a related compound, has been shown to be biodegraded by various bacterial species through different metabolic pathways .

Pharmacokinetics

It is known that anthracen-9-ol is a colorless solid that is soluble in ordinary organic solvents , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Anthracen-9-ol. For instance, anthracene, a related compound, is known to be a persistent organic pollutant that is widely present in environmental media . Its molecular structures usually consist of two or more benzene rings, and they generally have long-term residual properties, as well as carcinogenic, teratogenic, and mutagenic properties . These properties could potentially influence the action and stability of Anthracen-9-ol in the environment.

Direcciones Futuras

Research endeavors towards new anthraquinone-based compounds, including Anthranol, are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .

Análisis Bioquímico

Biochemical Properties

Anthranol plays a significant role in biochemical reactions, particularly in the treatment of psoriasis. It interacts with various enzymes, proteins, and other biomolecules. This compound inhibits the proliferation of keratinocytes (epidermal skin cells) by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis . It also interacts with T-cells, preventing their action and promoting cell differentiation . Additionally, this compound’s strong reducing properties contribute to its anti-proliferative effects .

Cellular Effects

This compound exerts several effects on various types of cells and cellular processes. It controls skin growth by normalizing the rate of cell proliferation and keratinization . This compound’s impact on cell signaling pathways includes the inhibition of epidermal growth factor receptor (EGFR) autophosphorylation, which is crucial for cell proliferation . Furthermore, this compound influences gene expression by reducing the synthesis of DNA in hyperplastic epidermis . Its anti-inflammatory properties help in managing psoriasis by reducing inflammation and irritation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound inhibits the proliferation of keratinocytes by interfering with mitochondrial function and generating free radicals . These free radicals contribute to its anti-psoriatic effect by promoting cell differentiation and preventing the action of T-cells . Additionally, this compound’s strong reducing properties play a role in its anti-proliferative effects by inhibiting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is known for its stability and effectiveness even when applied for short durations . The ‘short contact’ method, where this compound is applied for 10 to 30 minutes, allows for stronger concentrations to be used with minimal burning and staining . Over time, this compound’s effects on cellular function include the normalization of cell proliferation and keratinization . Long-term studies have shown that this compound can effectively manage psoriasis without systemic side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to be more effective in controlling psoriasis by reducing DNA synthesis and mitotic activity . At high doses, this compound can cause local irritation and discoloration of the skin . It is important to carefully monitor the dosage to avoid adverse effects while maximizing its therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the skin, where it undergoes oxidation to release free radicals . These free radicals play a crucial role in its anti-proliferative and anti-inflammatory effects . Additionally, this compound’s interaction with enzymes such as EGFR and its impact on DNA synthesis highlight its involvement in key metabolic pathways related to cell proliferation and differentiation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its dual solubility allows it to be absorbed well through the epidermis . Once in the systemic circulation, this compound is distributed unevenly due to differences in blood perfusion, tissue binding, and cell membrane permeability . This compound’s ability to penetrate the skin and reach the target cells is enhanced by the addition of salicylic acid, which increases its stability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound accumulates in the mitochondria, where it interferes with the supply of energy to the cell by generating free radicals . This mitochondrial dysfunction impedes DNA replication and slows excessive cell division in psoriatic plaques . Additionally, this compound’s interaction with T-cells and its impact on cell differentiation highlight its subcellular localization and its role in managing psoriasis .

Propiedades

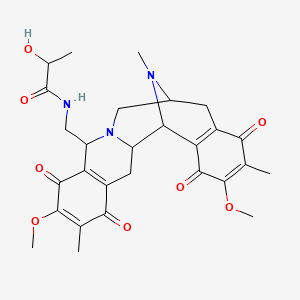

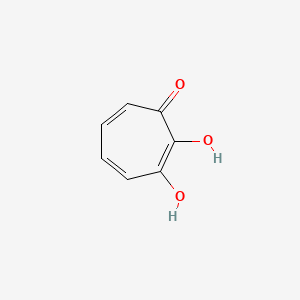

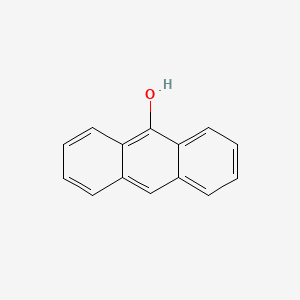

IUPAC Name |

anthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRYONWZHRJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200952 | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-86-2 | |

| Record name | Anthranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15PF96Z0OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of anthranol?

A1: this compound has a molecular formula of C14H10O and a molecular weight of 194.23 g/mol.

Q2: Does this compound exist in equilibrium with another tautomeric form?

A2: Yes, this compound exists in equilibrium with its keto tautomer, anthrone. [, , ] In some solvents, like methanol, ethanol, benzene, and toluene, this compound readily isomerizes to anthrone. [] This tautomerism can impact its reactivity and properties.

Q3: How is the aggregation state of azoanthracene compounds, derivatives of this compound, characterized in solution?

A3: UV-vis spectroscopy is employed to investigate the aggregation of azoanthracene compounds, such as 10-(4'-carboxylphenylazo)-9-anthranol and 10-(2'-carboxylphenylazo)-9-anthranol. The formation of intermolecular or intramolecular hydrogen bonds influences the wavelength of the π-π* transition absorption, providing insights into their aggregation state. []

Q4: How does this compound interact with lignin model compounds?

A4: this compound readily forms addition products with quinone methides derived from lignin model compounds. [, ] These adducts are significant in understanding the role of this compound in anthrahydroquinone-catalyzed delignification processes used in the pulp and paper industry.

Q5: What is the role of this compound in the biological activity of Aloe vera?

A5: this compound is one of the key anthraquinone components found in Aloe vera, alongside aloin, isobarbaloin, aloectic acid, and aloe emodin. [] While the exact mechanism of action is still under investigation, these compounds are believed to contribute to Aloe vera's antibacterial properties, particularly against multi-drug resistant Staphylococcus aureus. []

Q6: Can you elaborate on the significance of 9,10-13C labelled this compound in studying its interaction with lignin?

A6: 9,10-13C labelled this compound serves as a valuable tool for investigating the formation of adducts between this compound and lignin. By incorporating this labelled this compound into lignin and analyzing the 13C NMR spectrum of the resulting adduct, researchers can identify characteristic chemical shifts associated with the adduct structure, providing insights into the reaction mechanism and stereochemistry. []

Q7: What is known about the autoxidation of this compound derivatives?

A7: this compound derivatives can undergo autoxidation to form the corresponding anthraquinones in alkaline buffered aqueous dioxane solutions. [] The kinetics of this reaction, studied using manometric methods, reveal the influence of substituents on the this compound ring and the pH of the solution on the reaction rate. []

Q8: What is the role of cupric ions in the oxidation of this compound?

A8: Cupric ions act as a specific catalyst in the direct oxidation of 2-anthranol to 1,2-anthraquinone by molecular oxygen. The addition of imidazole further enhances the initial rate of this reaction. [] This catalytic activity highlights the potential of transition metal ions in mediating this compound transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.